molecular formula C12H12O2 B8695647 5-Allyloxy-indan-1-one CAS No. 37869-09-3

5-Allyloxy-indan-1-one

Cat. No. B8695647
Key on ui cas rn: 37869-09-3
M. Wt: 188.22 g/mol
InChI Key: YISCRASURPUSBT-UHFFFAOYSA-N
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Patent
US07320986B2

Procedure details

To a solution of 5-hydroxy-1-indanone (4.27 g, 0.0288 mol) in THF/DMF (5 mL/10 mL) at 0° C. was added NaH (60%, 1.21 g, 0.0303 mol) followed by allyl bromide (2.7 mL, 0.0317 mol). The reaction was warmed to room temperature and stirred overnight The reaction mixture was quenched with water and extracted with EtOAc, washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by flash chromatography eluted with EtOAc/hexane (1:1) to give 4.29 g (79%) of the desired product as brown oil. MS (DCI/NH3) m/z: 189.1 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 2.53-2.64 (m, 2H), 2.96-3.11 (m, 2H), 4.64-4.72 (m, 2H), 5.29 (dd, J=10.51, 1.36 Hz, 1H), 5.42 (dd, J=17.29, 1.70 Hz, 1H), 6.06 (m, 1H), 6.98 (dd, J=8.48, 2.37 Hz, 1H), 7.10 (d, J=2.03 Hz, 1H) 7.56 (d, J=8.48 Hz, 1H).
Quantity
4.27 g
Type
reactant
Reaction Step One
Name
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.[H-].[Na+].[CH2:14](Br)[CH:15]=[CH2:16]>C1COCC1.CN(C=O)C>[CH2:16]([O:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2)[CH:15]=[CH2:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.27 g
Type
reactant
Smiles
OC=1C=C2CCC(C2=CC1)=O
Name
Quantity
1.21 g
Type
reactant
Smiles
[H-].[Na+]
Name
THF DMF
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1.CN(C)C=O
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight The reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluted with EtOAc/hexane (1:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C=C)OC=1C=C2CCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.29 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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